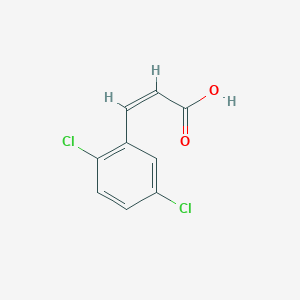

(Z)-3-(2,5-Dichlorophenyl)propenoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2O2 |

|---|---|

Molecular Weight |

217.05 g/mol |

IUPAC Name |

(Z)-3-(2,5-dichlorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1- |

InChI Key |

LYYBVUOVYNSRSE-RJRFIUFISA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=C\C(=O)O)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=CC(=O)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 3 2,5 Dichlorophenyl Propenoic Acid and Its Analogues

Stereoselective Synthesis Approaches to (Z)-Propenoic Acid Systems

Achieving the desired (Z)-configuration of the double bond is a critical challenge in the synthesis of 3-arylpropenoic acids. While many classical reactions like the Knoevenagel and Perkin condensations typically favor the thermodynamically more stable (E)-isomer, several strategies have been developed to afford the (Z)-isomer with high selectivity.

One prominent method is the Wittig reaction , which is renowned for its versatility in forming alkenes. By selecting appropriate phosphorus ylides and reaction conditions, the Wittig reaction can be highly Z-selective, making it a valuable tool for accessing these challenging structural motifs. rsc.org Another powerful technique is the stereoselective semihydrogenation of a corresponding alkyne precursor. Catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are well-known for promoting the syn-addition of hydrogen, leading to the formation of the (Z)-alkene.

Furthermore, photoisomerization offers a direct route to convert the more readily available (E)-isomer into the desired (Z)-form. digitellinc.com This process involves irradiating a solution of the (E)-isomer, often in the presence of a photosensitizer, to induce a reversible isomerization of the double bond. nih.gov By carefully controlling the reaction conditions, it is possible to shift the equilibrium towards the (Z)-isomer. nih.gov Recent advancements have focused on developing efficient, closed-loop methods for photoisomerization using recycling photoreactors to enhance sustainability. digitellinc.com

Palladium-catalyzed cross-coupling reactions also provide a pathway to (Z)-cinnamates. For instance, the coupling of sulfoxonium ylides with benzyl (B1604629) bromides can yield (Z)-ethyl cinnamates in good yields. oaepublish.com Additionally, copper-catalyzed E-to-Z isomerization has been reported as a thermodynamically challenging but feasible strategy. oaepublish.com

A summary of common stereoselective methods is presented in the table below.

| Method | Description | Key Features |

| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde (e.g., 2,5-dichlorobenzaldehyde). | Highly Z-selective depending on ylide and conditions. rsc.org |

| Alkyne Semihydrogenation | Hydrogenation of a 3-(2,5-dichlorophenyl)propiolic acid precursor. | Utilizes catalysts like Lindlar's catalyst for syn-addition. |

| Photoisomerization | Conversion of the (E)-isomer to the (Z)-isomer using light. | Direct conversion method, often requires a photosensitizer. digitellinc.comnih.gov |

| Metal-Catalyzed Isomerization | Use of transition metal catalysts (e.g., Copper) to convert the E-isomer to the Z-isomer. | Thermodynamically challenging but effective under specific conditions. oaepublish.com |

| Palladium-Catalyzed Coupling | Cross-coupling reactions, for example, involving sulfoxonium ylides. | Can directly form (Z)-cinnamates. oaepublish.com |

Functional Group Interconversions and Derivatization Strategies

The carboxylic acid moiety and the dichlorophenyl ring of (Z)-3-(2,5-Dichlorophenyl)propenoic acid offer multiple sites for functional group interconversions and derivatization, enabling the creation of a diverse library of related compounds such as esters and amides.

Esterification is a common transformation of the carboxylic acid group. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. nih.govacs.orgscientificupdate.com This reaction is typically performed under reflux conditions. acs.org For sensitive substrates or to achieve milder conditions, enzymatic esterification using lipases has emerged as a viable alternative. academie-sciences.fr A patent has also described a solvent-free approach using a strong acid resin catalyst, which aligns with green chemistry principles. researchgate.net

Amide synthesis directly from the carboxylic acid is more challenging because the basicity of amines can lead to the formation of an unreactive carboxylate salt. digitellinc.comresearchgate.net To overcome this, activating agents are often employed. Dicyclohexylcarbodiimide (DCC) is a classic example of a coupling reagent that facilitates amide bond formation. digitellinc.comresearchgate.net An alternative strategy involves first converting the carboxylic acid into a more reactive derivative, such as an acid chloride . This is typically achieved by treatment with thionyl chloride (SOCl₂). researchgate.net The resulting acid chloride readily reacts with amines to form the corresponding amide. Boron-based reagents have also been developed as effective catalysts for direct amidation reactions. nih.gov

Other derivatization strategies include the reduction of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). orientjchem.org Furthermore, the entire carboxyl group can be removed and replaced through decarboxylative functionalization reactions, which can lead to the formation of new C-C and C-heteroatom bonds. oaepublish.com

The table below summarizes key derivatization reactions.

| Derivative | Reagents and Conditions | Reaction Type |

| Esters | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄), Heat | Fischer Esterification nih.govscientificupdate.com |

| Amides | Amine (R'NH₂), Coupling Agent (e.g., DCC) | Amide Coupling digitellinc.comresearchgate.net |

| Acid Chlorides | Thionyl Chloride (SOCl₂) | Acyl Halogenation researchgate.net |

| Primary Alcohols | Lithium Aluminum Hydride (LiAlH₄) | Reduction orientjchem.org |

Green Chemistry Principles in the Synthesis of Dichlorophenyl Propenoic Acids

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. The synthesis of dichlorophenyl propenoic acids and their analogues can be made more sustainable through several approaches.

A key focus has been the replacement of hazardous solvents. In the Knoevenagel–Doebner reaction, which is frequently used to synthesize cinnamic acids, the traditionally used toxic solvent pyridine (B92270) can be replaced with greener alternatives such as ethanol (B145695) or even water. nih.govresearchgate.net

Solvent-free synthesis represents an even more environmentally benign approach. These reactions, often facilitated by microwave irradiation , can significantly reduce reaction times and simplify product work-up. oaepublish.comacs.org For example, the condensation of an aryl aldehyde with malonic acid can be achieved under solvent-free conditions using polyphosphate ester (PPE) as a mediator and catalyst, driven by microwave energy. oaepublish.com Microwave-assisted organic synthesis (MAOS) offers rapid and uniform heating, often leading to higher yields and cleaner reactions compared to conventional heating methods. rsc.orgnih.gov

The use of ionic liquids (ILs) as alternative reaction media is another important green strategy. rsc.org Due to their negligible vapor pressure, high thermal stability, and tunable properties, ILs can serve as both solvents and catalysts, often allowing for easy product separation and catalyst recycling. researchgate.netresearchgate.netnih.gov

| Green Chemistry Approach | Application in Propenoic Acid Synthesis | Benefits |

| Microwave-Assisted Synthesis | Knoevenagel condensation, amidation. oaepublish.comrsc.org | Rapid reaction times, reduced energy consumption, often solvent-free. rsc.org |

| Solvent-Free Conditions | Condensation of aldehydes and malonic acid. oaepublish.comchemrxiv.org | Eliminates solvent waste, simplifies purification. |

| Greener Solvents | Using ethanol or water instead of pyridine. nih.govresearchgate.net | Reduced toxicity and environmental impact. |

| Ionic Liquids | Used as catalysts and/or solvents. rsc.orgnih.gov | Low volatility, high stability, potential for recycling. researchgate.net |

| Alternative Catalysts | Pyridine-free systems (e.g., using TEA, ammonium (B1175870) salts). chemrxiv.org | Avoids the use of a highly toxic and carcinogenic reagent. |

Catalytic Systems and Reaction Optimization for Propenoic Acid Derivatives

The choice of catalyst and the optimization of reaction conditions are paramount for achieving high yields and selectivity in the synthesis of propenoic acid derivatives. Several catalytic reactions are central to the construction of the cinnamic acid framework.

The Knoevenagel condensation remains a cornerstone for synthesizing cinnamic acids from aromatic aldehydes and malonic acid. chemrxiv.org Optimization of this reaction has moved away from traditional piperidine/pyridine systems towards milder and more environmentally friendly catalysts. researchgate.net Triethylamine (TEA) in toluene (B28343) has been investigated as a pyridine substitute, acting as both a base and a phase transfer agent. chemrxiv.org Other catalysts explored include ammonium bicarbonate and various Lewis acids. academie-sciences.fr Reaction conditions such as temperature and catalyst loading are critical parameters that need to be optimized for each specific substrate.

The Perkin reaction , which uses an acid anhydride (B1165640) and an alkali salt of the acid, is another classical method for preparing cinnamic acids. digitellinc.com The alkali salt acts as a base catalyst in this aldol-type condensation.

For C-C bond formation, the Mizoroki-Heck reaction is a powerful tool. beilstein-journals.org This palladium-catalyzed reaction couples an aryl halide with an alkene. researchgate.net Optimization of the Heck reaction involves screening various palladium sources (e.g., Pd(OAc)₂, PdCl₂), ligands (e.g., triphenylphosphine, BINAP), bases (e.g., triethylamine, potassium carbonate), and solvents. nih.govbeilstein-journals.org While the Heck reaction is highly versatile, controlling the E/Z selectivity for internal alkenes can be challenging, often favoring the more stable trans-isomer. researchgate.net

Recent research has also explored novel catalytic systems specifically designed for Z-selective alkene synthesis. These include molybdenum-based catalysts for cross-metathesis and chromium or ruthenium complexes for the stereoselective hydrogenation of alkynes. rsc.orgresearchgate.netnih.gov While not yet widely applied to dichlorophenyl propenoic acids, these systems represent the forefront of catalytic Z-alkene synthesis.

| Reaction | Catalyst System | Key Optimization Parameters |

| Knoevenagel Condensation | Base catalysts (e.g., piperidine, TEA, ammonium salts). researchgate.netchemrxiv.org | Solvent, temperature, catalyst choice and concentration. |

| Perkin Reaction | Alkali salt of an acid anhydride (e.g., sodium acetate). digitellinc.com | Temperature, choice of anhydride and salt. |

| Mizoroki-Heck Reaction | Palladium complex (e.g., Pd(OAc)₂) with a ligand. researchgate.netbeilstein-journals.org | Catalyst/ligand combination, base, solvent, temperature. nih.gov |

| Alkyne Semihydrogenation | Heterogeneous (e.g., Lindlar's) or homogeneous (e.g., Ru, Cr) catalysts. rsc.orgnih.gov | Catalyst, pressure, temperature, additives. |

Electroorganic Synthesis Applications to Related Dichlorophenyl Compounds

Electroorganic synthesis, which uses electricity to drive chemical reactions, is emerging as a powerful and sustainable tool in organic chemistry. nih.govrsc.org It offers a way to avoid stoichiometric chemical oxidants or reductants, often leading to cleaner and more efficient processes. iipseries.org This methodology has shown promise in the synthesis of both the dichlorophenyl and the propenoic acid moieties of the target compound and its analogues.

A highly relevant application is the electrocarboxylation of dichlorobenzenes . Studies have shown that dichlorobenzenes can be reacted with carbon dioxide (CO₂) in an electrochemical cell, typically using a silver cathode and a sacrificial magnesium anode, to produce dichlorobenzoic acids. researchgate.netresearchgate.netmdpi.com This demonstrates the feasibility of introducing a carboxylic acid group onto the dichlorinated aromatic ring via an electrochemical route. The general mechanism involves the reduction of the organic halide to form a carbanion, which then acts as a nucleophile, attacking CO₂. researchgate.net

Furthermore, the propenoic acid core can also be constructed or modified using electrochemistry. For instance, cinnamic acid itself has been synthesized by the electrocatalytic carboxylation of phenylacetylene in the presence of a Nickel(II) complex catalyst. academie-sciences.fr This method provides a direct route to the cinnamic acid structure from a simple alkyne precursor. Other transformations, such as the decarboxylative conversion of cinnamic acids into alkenesulfonates, have also been achieved electrochemically, highlighting the versatility of this technique for modifying the propenoic acid scaffold. researchgate.netchemrxiv.org

Electrochemical methods are also being developed for various C-C bond-forming reactions, which could potentially be applied to the synthesis of the alkene backbone. digitellinc.comnih.govscientificupdate.com These approaches often rely on the generation of radical intermediates that can add across double bonds, offering new pathways for molecular construction. acs.org

| Electrochemical Application | Substrates | Product Type | Relevance |

| Electrocarboxylation | Dichlorobenzene, CO₂ | Dichlorobenzoic acid | Synthesis of the dichlorophenyl carboxylic acid precursor. researchgate.netresearchgate.net |

| Electrocarboxylation | Phenylacetylene, CO₂, Ni(II) catalyst | Cinnamic acid | Direct synthesis of the propenoic acid backbone. academie-sciences.fr |

| Decarboxylative Sulfonylation | Cinnamic acids, SO₂ | Alkenesulfonates | Functional group interconversion on the propenoic acid. chemrxiv.org |

| Radical Alkylation/Silylation | Alkenes, Alkyl Halides/Chlorosilanes | Functionalized alkanes | Potential for C-C and C-Si bond formation. oaepublish.comacs.org |

Exploration of Chemical Reactivity and Mechanistic Pathways of Z 3 2,5 Dichlorophenyl Propenoic Acid

Electrophilic and Nucleophilic Reactions at the Propenoic Acid Moiety

The propenoic acid moiety, which consists of a carbon-carbon double bond conjugated with a carboxylic acid, is susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Additions: The electron-rich double bond can react with electrophiles. However, the presence of the electron-withdrawing dichlorophenyl group and the carboxylic acid group deactivates the double bond towards electrophilic attack compared to simple alkenes. Despite this, reactions such as halogenation (addition of halogens like Br₂ or Cl₂) can still occur, typically requiring harsher conditions. The mechanism involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack to yield a dihalogenated propanoic acid derivative.

Nucleophilic Reactions: The propenoic acid moiety offers two sites for nucleophilic attack: the carbonyl carbon of the carboxylic acid and the β-carbon of the double bond (in a conjugate or Michael addition).

Nucleophilic Acyl Substitution: The carboxylic acid can undergo nucleophilic acyl substitution to form derivatives like esters, amides, and acid chlorides. masterorganicchemistry.comyoutube.comkhanacademy.orglibretexts.orglibretexts.org These reactions typically require activation of the carboxylic acid, for instance, by converting it to a more reactive acid chloride or by using an acid catalyst. youtube.comyoutube.com For example, esterification can be achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst.

Michael Addition (Conjugate Addition): The β-carbon of the α,β-unsaturated carbonyl system is electrophilic and can be attacked by nucleophiles in a Michael or 1,4-addition. wikipedia.orgyoutube.comadichemistry.comorganic-chemistry.orgcambridge.org This reaction is facilitated by the resonance stabilization of the resulting enolate intermediate. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction, leading to the formation of a variety of 3-substituted propanoic acid derivatives.

Stereochemical Transformations and Isomerization Pathways (Z/E)

(Z)-3-(2,5-Dichlorophenyl)propenoic acid can be converted to its more stable (E)-isomer (trans-isomer). This isomerization can be induced by thermal or photochemical methods. cdnsciencepub.comcdnsciencepub.com

Photochemical Isomerization: Upon absorption of ultraviolet light, the π-bond of the alkene can be excited, leading to a temporary loss of its double-bond character and allowing for rotation around the carbon-carbon single bond. rsc.orgacs.org This process can lead to a photostationary state, a mixture of both (Z) and (E) isomers. cdnsciencepub.comcdnsciencepub.com The ratio of isomers at this state depends on the wavelength of light used and the solvent.

Thermal Isomerization: At elevated temperatures, the (Z)-isomer can convert to the more thermodynamically stable (E)-isomer. The thermal equilibrium for cinnamic acids generally lies almost completely on the side of the trans-isomer. cdnsciencepub.com The rate of this isomerization can be influenced by the presence of acids or radical initiators.

In some cases, the isomerization process can be part of a tandem reaction. For instance, a photocatalytic method has been developed for the synthesis of coumarin (B35378) derivatives from cinnamic acids, which involves a tandem double bond isomerization followed by an oxidative cyclization. rsc.org

Cleavage and Rearrangement Mechanisms in Related Systems

While specific data on the cleavage and rearrangement of this compound is limited, the behavior of related cinnamic acid derivatives provides insight into potential mechanistic pathways.

Oxidative Cleavage: The carbon-carbon double bond in cinnamic acid derivatives can be cleaved under oxidative conditions. For example, using hydrogen peroxide catalyzed by vanadium(V) oxide, cinnamic acids can be selectively converted to benzaldehyde (B42025) derivatives, benzoic acid derivatives, or even benzoquinones depending on the solvent and substituents. rsc.org The reaction is believed to proceed via a radical mechanism. rsc.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a known reaction for carboxylic acids. wikipedia.orgkhanacademy.org While simple carboxylic acids decarboxylate under harsh conditions, the presence of other functional groups can facilitate this process. wikipedia.orgmasterorganicchemistry.com For instance, β-keto acids readily decarboxylate upon heating. masterorganicchemistry.com Although this compound is not a β-keto acid, under certain pyrolytic conditions or in the presence of specific catalysts, decarboxylation to form 2,5-dichlorostyrene (B75448) could be envisioned. The stability of the potential carbanion intermediate plays a crucial role in this process. wikipedia.org

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. wiley-vch.debdu.ac.inthermofisher.commsu.edu In systems related to arylpropenoic acids, rearrangements like the Curtius rearrangement could be applied to derivatives of the carboxylic acid. bdu.ac.inresearchgate.netyoutube.com For example, if the carboxylic acid is converted to an acyl azide, a Curtius rearrangement could lead to the formation of an isocyanate, which can then be converted to an amine.

Redox Chemistry of Dichlorophenyl Propenoic Acid Structures

The redox chemistry of this compound involves the oxidation and reduction of the propenoic acid moiety.

Oxidation: As mentioned in the previous section, the double bond is susceptible to oxidative cleavage. rsc.org Other oxidative reactions can also occur. For example, epoxidation of the double bond with a peroxy acid would yield an epoxide. Dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) would produce a diol.

Reduction: The carbon-carbon double bond and the carboxylic acid group can both be reduced.

Reduction of the Double Bond: Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) can reduce the double bond to a single bond, yielding 3-(2,5-dichlorophenyl)propanoic acid. purdue.edugoogle.com Biocatalytic systems using enolate reductases have also been shown to reduce the double bonds of α,β-unsaturated carboxylic acids. libretexts.org

Reduction of the Carboxylic Acid: The reduction of a carboxylic acid to a primary alcohol is a more challenging transformation that requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound with LiAlH₄ would likely reduce both the carboxylic acid and the double bond, yielding 3-(2,5-dichlorophenyl)propan-1-ol.

Acid Strength Controlled Reaction Pathways in Model Systems

The acidity of the carboxylic acid group, quantified by its pKa value, can influence the reaction pathways. The pKa of a substituted propenoic acid is affected by the electronic properties of the substituents on the phenyl ring.

The presence of the double bond in propenoic acid makes it a stronger acid than its saturated counterpart, propanoic acid. quora.comquora.com This is due to the electron-withdrawing inductive effect of the sp²-hybridized carbon of the double bond. The pKa of propenoic acid is about 4.25, while the pKa of propanoic acid is about 4.88. quora.com

The two electron-withdrawing chlorine atoms on the phenyl ring of this compound are expected to further increase its acidity (i.e., lower its pKa value) compared to unsubstituted cinnamic acid (pKa ≈ 4.44). thepharmajournal.com This increased acidity can affect reactions where the carboxylate anion is an intermediate. For example, in nucleophilic acyl substitution reactions, a more acidic starting material implies a more stable (less basic) carboxylate conjugate base, which can influence the reaction equilibrium. masterorganicchemistry.com

In acid-catalyzed reactions, the concentration of the protonated form of the carboxylic acid derivative will depend on the pKa of the acid and the pH of the solution. This can be a critical factor in controlling the reaction rate and mechanism. For instance, the photochemical isomerization of cinnamic acids in aqueous solutions is complicated by the ionization of the acid, as the acid and its conjugate base may have different photochemical properties. acs.org

Table of Compounds

Structural Elucidation and Conformational Analysis of Z 3 2,5 Dichlorophenyl Propenoic Acid

Application of Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental to the structural elucidation of (Z)-3-(2,5-dichlorophenyl)propenoic acid, each probing different aspects of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

In the ¹H NMR spectrum, the carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift, generally above 12 ppm, due to its acidic nature and potential for hydrogen bonding. The vinyl protons of the propenoic acid moiety are particularly diagnostic for the (Z)-isomer. These protons exhibit a characteristic coupling constant (³J_HH) in the range of 7-12 Hz, which is significantly smaller than the 12-18 Hz range observed for the corresponding (E)-isomer. The aromatic protons on the 2,5-dichlorophenyl ring appear as a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm), with their specific chemical shifts and couplings dictated by the electron-withdrawing effects of the chlorine substituents.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-175 ppm. The olefinic carbons of the C=C double bond and the aromatic carbons of the dichlorophenyl ring resonate in the 120-150 ppm region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | > 12.0 | Broad Singlet | - |

| Aromatic-H | 7.2 - 7.6 | Multiplet | - |

| Vinyl-H (α to COOH) | ~6.1 | Doublet | 7 - 12 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| C-Cl (Aromatic) | 130 - 135 |

| C-H (Aromatic) | 127 - 132 |

| C (Aromatic, ipso to propenoic) | ~134 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

The IR spectrum is dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group appears as a strong, sharp band, typically around 1680-1710 cm⁻¹. The C=C stretching of the alkene is observed in the 1620-1640 cm⁻¹ region. Vibrations associated with the dichlorophenyl ring, including C-H and C=C stretching, appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.

Raman spectroscopy provides complementary information. The C=C double bond and the aromatic ring vibrations often produce strong signals in the Raman spectrum, whereas the C=O stretch is typically weaker compared to its IR absorption.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | - | Broad, Strong |

| C-H stretch (Aromatic/Vinyl) | 3100 - 3000 | 3100 - 3000 | Medium |

| C=O stretch | 1680 - 1710 | 1680 - 1710 | Strong (IR), Medium (Raman) |

| C=C stretch (Alkene) | 1620 - 1640 | 1620 - 1640 | Medium (IR), Strong (Raman) |

| C=C stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of the compound and to gain insight into its structure through fragmentation analysis. The nominal molecular weight of this compound (C₉H₆Cl₂O₂) is 216 g/mol .

Due to the presence of two chlorine atoms, the molecular ion peak (M⁺) in the mass spectrum will exhibit a characteristic isotopic pattern. This pattern arises from the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. The expected peaks will be at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1. This distinctive pattern is a clear indicator of a dichlorinated compound.

Common fragmentation pathways observed under electron ionization (EI) conditions could include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), or a chlorine atom (•Cl), leading to the formation of characteristic fragment ions that help confirm the molecular structure.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, comprising the 2,5-dichlorophenyl ring, the propenoic acid C=C double bond, and the carbonyl group, acts as a chromophore that absorbs UV radiation.

X-ray Crystallographic Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the (Z)-stereochemistry of the double bond and revealing the molecule's solid-state conformation. mdpi.com

A key structural feature often observed in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonding between the carboxyl groups of two adjacent molecules. nih.gov This O-H···O hydrogen bonding is a dominant interaction that dictates the crystal packing arrangement. The analysis would also reveal the dihedral angle between the plane of the dichlorophenyl ring and the plane of the propenoic acid moiety, providing quantitative information on the degree of twisting in the molecule. mdpi.com

Conformational Preferences and Dynamics of the (Z)-Propenoic Acid System

The conformational landscape of this compound is primarily governed by rotation around the single bonds connecting the phenyl ring to the alkene (C_aryl-C_alkene) and the alkene to the carbonyl group (C_alkene-C_carbonyl).

The presence of a chlorine atom at the ortho-position (C2) of the phenyl ring introduces significant steric hindrance. This steric clash with the cis-substituted carboxylic acid group forces the dichlorophenyl ring to rotate out of the plane of the propenoic acid group. mdpi.com This twisting disrupts the π-conjugation between the aromatic ring and the double bond, which can be observed through techniques like UV-Vis spectroscopy.

The propenoic acid moiety itself has a preference for planarity to maximize conjugation between the C=C and C=O double bonds. Two primary planar conformations are possible: s-cis and s-trans, referring to the arrangement around the C_alkene-C_carbonyl single bond. Computational modeling and solution-phase NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, can provide insights into the relative energies of these conformers and the rotational barriers between them, revealing the dominant conformation in solution. mdpi.comresearchgate.net

Computational and Theoretical Investigations of Z 3 2,5 Dichlorophenyl Propenoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the molecular properties of a compound like (Z)-3-(2,5-Dichlorophenyl)propenoic acid. A typical study would begin by optimizing the molecule's three-dimensional geometry to find its most stable energetic state. This process would yield precise data on bond lengths, bond angles, and dihedral angles. For this specific molecule, key parameters of interest would include the planarity of the phenyl ring, the orientation of the carboxylic acid group relative to the propenoic acid backbone, and any steric-induced distortions caused by the chlorine atoms at the 2 and 5 positions.

However, no published studies provide these optimized geometrical parameters or a detailed analysis of the electronic structure specifically for this compound.

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A small gap generally suggests high reactivity and lower kinetic stability. nih.gov A computational study on this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to identify which parts of the molecule are most involved in electron donation and acceptance. This information is crucial for predicting how the molecule will interact with other chemical species.

Despite the importance of this analysis, specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported in the available literature.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP analysis would highlight the negative potential around the carbonyl oxygen of the carboxylic acid group and potentially the chlorine atoms, identifying them as sites for electrophilic interaction. Conversely, the acidic proton of the carboxyl group would show a strong positive potential. Such a map would be invaluable for understanding intermolecular interactions.

No MEP maps or associated analyses have been published specifically for this compound.

Molecular Dynamics (MD) Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be employed to explore its conformational landscape—the range of different shapes the molecule can adopt by rotating around its single bonds.

This analysis, known as conformational sampling, is vital for understanding how the molecule behaves in different environments (e.g., in solution or within a biological system) and identifying its most stable or biologically active conformations. The results would reveal the preferred orientations of the dichlorophenyl ring and the carboxylic acid group.

A search of the scientific literature did not yield any studies involving MD simulations or conformational sampling for this compound.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining how molecules pack together in the solid state (crystal structure) and interact with other molecules in solution. mdpi.comnih.gov NCI analysis is a computational technique that visualizes and characterizes these weak interactions.

For this compound, the carboxylic acid group is capable of forming strong hydrogen bonds, often leading to the formation of dimers in the crystal lattice. An NCI study would identify and quantify the strength of these hydrogen bonds and other weaker interactions, such as those involving the chlorine atoms and the aromatic ring. This information is fundamental to crystal engineering and materials science.

No specific NCI or detailed hydrogen bonding studies for this compound are available in the literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is frequently used to predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. scielo.org.mx By calculating these parameters and comparing them to experimentally measured spectra, researchers can validate their computational models and gain a deeper understanding of the molecule's structure and vibrational modes. The process typically involves calculating harmonic frequencies using DFT, which are then scaled to correct for systematic errors and anharmonicity.

A theoretical study on this compound would provide predicted wavenumbers and intensities for its characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and vibrations involving the C-Cl bonds. However, no such theoretical predictions or their comparison with experimental spectra have been published for this specific compound.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational methods are powerful tools for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy intermediates that connect reactants, intermediates, and products.

For this compound, theoretical studies could be used to investigate various reactions, such as its synthesis, esterification, or its participation in cycloaddition reactions. These calculations would provide crucial insights into the reaction's feasibility, kinetics, and selectivity.

No theoretical studies on the reaction mechanisms or transition states involving this compound have been found in the reviewed literature.

Mechanistic Investigations of Biological Interactions in Vitro Research Focus

Molecular Target Identification and Binding Interaction Studies (e.g., Enzyme Inhibition)

There is no publicly available research identifying the specific molecular targets of (Z)-3-(2,5-dichlorophenyl)propenoic acid. Studies of this nature would typically involve screening the compound against a panel of enzymes or receptors to identify any inhibitory or binding activity. Techniques such as differential scanning fluorimetry, surface plasmon resonance, or isothermal titration calorimetry would be employed to confirm and quantify binding interactions.

Biochemical Assay Development for Interaction Profiling

No biochemical assays have been specifically developed or reported for profiling the interactions of this compound. The development of such an assay would be contingent on first identifying a molecular target. For instance, if the compound were found to inhibit a particular kinase, a biochemical assay would be designed to measure the phosphorylation of a substrate by that kinase in the presence of varying concentrations of the compound.

In Vitro Cellular Pathway Modulation Studies

There are no studies available that describe the modulation of in vitro cellular pathways by this compound. Research in this area would involve treating cultured cells with the compound and then using techniques such as Western blotting, quantitative PCR, or reporter gene assays to determine its effects on specific signaling pathways.

Structure-Activity Relationship (SAR) Derivation in Molecular Systems

No structure-activity relationship (SAR) studies for this compound have been published. An SAR study would involve the synthesis and biological evaluation of a series of analogues of the parent compound to determine which structural features are critical for its (yet to be identified) biological activity.

Mechanistic Studies on Cellular Processes and Macromolecular Interactions (e.g., DNA, Proteins)

There is no information available regarding the mechanistic studies of this compound on cellular processes or its direct interactions with macromolecules. Such studies would investigate whether the compound can intercalate with DNA, bind to specific proteins, or disrupt protein-protein interactions.

Development of this compound Analogues as Research Probes

The development of analogues of this compound as research probes has not been reported. This process would typically involve modifying the compound to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to facilitate the visualization and identification of its cellular targets and interaction partners.

Derivatization and Structure Activity Relationship Sar Studies for Research Applications

Design and Synthesis of Novel Derivatives of (Z)-3-(2,5-Dichlorophenyl)propenoic acid

The design of novel derivatives of this compound is a strategic process aimed at exploring the chemical space around the parent compound. The primary objective is to identify key structural features responsible for its activity and to optimize them. The synthesis of these new molecules often employs established chemical reactions tailored to the specific functionalities of the parent compound.

One common synthetic approach for creating the core structure of such arylpropenoic acids is the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde (B42025) with a ketone or ester. researchgate.net For derivatization, the existing functional groups—the dichlorophenyl ring, the propenoic acid moiety, and the double bond—serve as handles for chemical modification. For instance, the carboxylic acid group is a versatile starting point for creating a wide array of derivatives, including esters, amides, and more complex heterocyclic structures. ingentaconnect.com

The synthesis of related arylpropionic acid derivatives has been achieved through multi-step reaction sequences. nih.govresearchgate.net For example, a common strategy involves converting the carboxylic acid to an acyl chloride, which is a highly reactive intermediate that can then be reacted with various nucleophiles (like amines or alcohols) to form a diverse library of amide or ester derivatives. researchgate.net Similarly, heterocyclic derivatives, such as those containing thiazole (B1198619) or thiadiazole rings, can be synthesized from appropriate precursors, often by modifying the propionic acid side chain. nih.govnih.gov These synthetic efforts are crucial for generating the range of compounds needed for comprehensive SAR studies.

Systematic Modification of the Phenyl Ring and Propenoic Acid Moiety

Systematic modification of the core structure is the cornerstone of SAR studies. By making small, controlled changes to the molecule and observing the resulting effect on its activity, researchers can build a detailed map of the structural requirements for a desired outcome.

Modification of the Phenyl Ring: The 2,5-dichloro-substituted phenyl ring is a critical component for molecular interaction. SAR studies would typically involve modifying this part of the molecule in several ways:

Position of Substituents: The chlorine atoms could be moved to other positions on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro, or 3,5-dichloro) to determine if the specific 2,5-substitution pattern is optimal.

Nature of Substituents: The chlorine atoms could be replaced with other functional groups to probe the effects of electronics and sterics. For example, replacing them with other halogens (fluorine, bromine), electron-donating groups (like methyl or methoxy), or electron-withdrawing groups (like nitro) can significantly alter the molecule's properties and interactions. SAR studies on other aromatic compounds have shown that such substitutions heavily influence biological activity and selectivity. mdpi.com

Modification of the Propenoic Acid Moiety: The propenoic acid group offers numerous avenues for derivatization. The carboxylic acid is often a key interaction point with biological targets but can also be a liability (e.g., causing local irritation). ingentaconnect.com Modifications are designed to alter these interactions or improve the molecule's drug-like properties. Common modifications include:

Esterification: Converting the carboxylic acid to an ester can change solubility and cell permeability.

Amidation: Forming amides by reacting the acid with various amines introduces new hydrogen bonding capabilities.

Bioisosteric Replacement: The entire carboxylic acid group can be replaced by other acidic functional groups (bioisosteres) such as a tetrazole or a hydroxamic acid.

Heterocycle Formation: The acid functionality can be used as a chemical handle to construct various five- or six-membered heterocyclic rings, such as oxadiazoles, thiadiazoles, or triazoles. ingentaconnect.com This strategy has been successfully used to create derivatives of other arylpropionic acids, leading to compounds with potent biological activities. ingentaconnect.com

The table below summarizes potential modifications based on derivatization strategies used for related arylpropionic acids.

| Molecular Moiety | Type of Modification | Resulting Functional Group / Structure | Rationale / Example Reference |

|---|---|---|---|

| Phenyl Ring | Substitution Pattern | Isomeric Dichlorophenyl Rings (e.g., 3,5-dichloro) | Investigate positional importance. nih.gov |

| Phenyl Ring | Substituent Nature | Difluoro, Dimethyl, Methoxy groups | Probe electronic and steric effects. mdpi.com |

| Propenoic Acid | Carboxylic Acid Conversion | Methyl or Ethyl Ester | Modify solubility and cell permeability. |

| Propenoic Acid | Carboxylic Acid Conversion | Amide / Substituted Amide | Introduce new hydrogen bonding sites. researchgate.net |

| Propenoic Acid | Heterocycle Formation | 1,3,4-Oxadiazole Ring | Act as a bioisostere for the carboxylic acid. ingentaconnect.com |

| Propenoic Acid | Heterocycle Formation | 1,3,4-Thiadiazole Ring | Explore different heterocyclic scaffolds. ingentaconnect.com |

| Propenoic Acid | Carboxylic Acid Conversion | Hydroxamic Acid | Introduce metal-chelating properties. nih.gov |

Impact of Stereochemistry on Molecular Recognition and Interaction

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical factor in determining how a molecule interacts with its biological targets, which are themselves chiral. nih.gov For this compound, the key stereochemical feature is the geometry of the double bond, designated as (Z) (from the German zusammen, meaning "together"), which indicates that the higher-priority substituents (the phenyl ring and the carboxylic acid group) are on the same side of the double bond. The alternative configuration is the (E) isomer (entgegen, "opposite").

The two enantiomers or geometric isomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and potential toxicity. nih.gov The rigid geometry of the (Z) versus the (E) isomer means that they present a different shape to a target binding site, such as an enzyme or a receptor. One isomer may fit perfectly into the binding pocket, leading to a strong biological response, while the other may bind weakly or not at all. nih.gov

In some cases, the difference in activity can be dramatic. For example, in the development of selective dopamine (B1211576) D3 receptor agonists, researchers found that inverting the stereochemistry at a key chiral center in a bitopic ligand resulted in a more than 1000-fold increase in binding affinity for the target receptor. nih.gov This highlights that a specific three-dimensional architecture can be privileged and essential for potent and selective molecular recognition. Therefore, in any research program involving this compound, the synthesis and evaluation of the corresponding (E) isomer would be essential to determine if the observed activity is specific to the (Z) configuration.

Computational-Aided Design of Derivatives for Targeted Research Investigations

Modern research investigations increasingly rely on computational tools to guide the design of new molecules, a field known as computer-aided drug design (CADD). This approach can significantly accelerate the research process by prioritizing the synthesis of compounds that are most likely to have the desired activity.

One of the most common CADD techniques is molecular docking. nih.gov In this method, a three-dimensional structural model of a biological target (e.g., a protein) is used to simulate the binding of a potential derivative. The computer program calculates the most likely binding pose and estimates the binding affinity. nih.govmdpi.com Researchers can use this information to virtually screen a large library of potential derivatives of this compound and select only the most promising candidates for actual laboratory synthesis and testing.

Another computational approach involves developing a pharmacophore model. A pharmacophore defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov By analyzing a set of known active molecules, a pharmacophore model can be generated and then used as a template to design new derivatives of this compound that fit the required spatial and electronic features. These computational strategies allow for a more rational, hypothesis-driven approach to the design of derivatives for targeted research investigations.

Future Research Directions and Emerging Paradigms in Dichlorophenyl Propenoic Acid Chemistry

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes is a paramount goal in modern organic chemistry. Future research on the synthesis of (Z)-3-(2,5-Dichlorophenyl)propenoic acid is expected to focus on methodologies that offer improvements in terms of yield, atom economy, and reduced environmental impact.

Current synthetic approaches often rely on traditional multi-step procedures. Emerging strategies that could be applied to enhance the synthesis of this compound include:

Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic design. For this compound, this could involve the use of renewable starting materials, safer solvents, and catalytic methods to minimize waste. The development of biosynthetic pathways, similar to those being explored for aminobenzoic acid and its derivatives, could offer a sustainable alternative to conventional chemical synthesis. mdpi.com For instance, engineering microbial systems to produce precursors or even the final compound would align with green industry goals. mdpi.com

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic sequences. Investigating transition-metal catalyzed C-H activation of 2,5-dichlorobenzene or related precursors could provide a more direct and atom-economical route to the desired propenoic acid derivative.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing reaction times and waste generation.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for a wide range of organic transformations. Exploring photoredox-catalyzed cross-coupling reactions could open new avenues for the synthesis of this compound under ambient conditions.

These novel methodologies promise to deliver more sustainable and efficient access to this compound, facilitating its further study and potential applications.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity. For this compound, advanced computational approaches can provide valuable insights into its behavior and guide experimental efforts.

Future computational studies on this compound are likely to involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate a wide range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. These calculations can aid in understanding the compound's reactivity and potential interactions with biological targets.

Molecular Docking and Dynamics Simulations: If this compound is investigated for its biological activity, molecular docking studies can predict its binding mode to target proteins. researchgate.net Subsequent molecular dynamics simulations can provide a dynamic picture of the protein-ligand complex, offering insights into the stability of the interaction and the key residues involved. researchgate.net Such computational methods have been successfully applied to understand the interaction of other propionic and acetic acid derivatives with biological targets like COX-1 and COX-2. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of derivatives of this compound, QSAR models can be developed to correlate chemical structure with biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of potent analogues. researchgate.net

The integration of these computational approaches will be crucial for a comprehensive understanding of the chemical and biological properties of this compound and for the rational design of new derivatives with desired functionalities.

Interdisciplinary Research at the Interface of Organic Chemistry and Molecular Biology

The convergence of organic chemistry and molecular biology offers exciting opportunities to address fundamental biological questions and to develop new therapeutic agents. nih.gov this compound and its derivatives could serve as valuable tools in this interdisciplinary arena.

Future research at this interface could explore:

Probing Biological Pathways: The dichlorophenyl moiety is present in various biologically active compounds. Investigating the effects of this compound on specific cellular pathways could reveal novel biological targets. For example, studies on related dichlorophenyl compounds have explored their cytotoxicity and metabolic activation by cytochrome P450 enzymes. nih.govnih.gov

Development of Chemical Probes: Modified versions of this compound, incorporating fluorescent tags or other reporter groups, could be synthesized to serve as chemical probes for visualizing and studying biological processes in living cells.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships of dichlorophenyl propenoic acid derivatives could lead to the identification of compounds with specific biological activities. This involves synthesizing a library of related compounds and evaluating their effects in various biological assays.

The interdisciplinary investigation of this compound has the potential to uncover new biological functions and to provide a foundation for the development of novel molecular tools and therapeutic leads.

Role of this compound as a Scaffold in Chemical Biology

In chemical biology, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds with diverse properties. mdpi.com The this compound framework possesses several features that make it an attractive scaffold for the development of new chemical biology tools and drug candidates.

The utility of this compound as a scaffold stems from:

Structural Rigidity and Defined Geometry: The propenoic acid backbone provides a degree of conformational constraint, while the dichlorophenyl ring offers a well-defined three-dimensional structure. This can be advantageous for designing molecules that interact with specific binding pockets of proteins.

Chemical Handles for Derivatization: The carboxylic acid group and the aromatic ring provide reactive sites for the attachment of other chemical moieties. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the aromatic ring can be further functionalized through various organic reactions.

Modulation of Physicochemical Properties: The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's lipophilicity and electronic properties. By systematically varying the substitution pattern on the aromatic ring, the physicochemical properties of the resulting compounds can be fine-tuned to optimize their biological activity and pharmacokinetic profiles.

The 2,5-dimethylphenyl scaffold, a related structural motif, has been successfully utilized in the development of new antimicrobial agents. nih.gov Similarly, the this compound scaffold could be explored for the synthesis of novel compounds targeting a range of biological processes. The bifunctional nature of similar aminobenzoic acid scaffolds has also been highlighted for their utility in various niches of microbial metabolism. mdpi.com

Q & A

Q. What are the key structural features of (Z)-3-(2,5-Dichlorophenyl)propenoic acid, and how do they influence its reactivity?

The compound features a propenoic acid backbone with a 2,5-dichlorophenyl substituent in the Z-configuration. The chlorine atoms at the 2- and 5-positions on the phenyl ring enhance electron-withdrawing effects, stabilizing the carboxylic acid group and influencing regioselectivity in reactions like nucleophilic additions. The Z-configuration introduces steric hindrance, affecting intermolecular interactions and crystal packing. Structural characterization via NMR (e.g., coupling constants for α,β-unsaturated protons) and X-ray crystallography is critical to confirm stereochemistry .

Q. What synthetic routes are recommended for preparing this compound with high stereochemical purity?

A common approach involves a Knoevenagel condensation between 2,5-dichlorobenzaldehyde and malonic acid derivatives under acidic or catalytic conditions. Stereochemical control (Z vs. E) can be achieved using Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to favor kinetic products. Post-synthesis purification via recrystallization or HPLC (as described for structurally similar chalcones in ) ensures purity. Catalytic hydrogenation (e.g., Pd/C) may adjust substituents but requires careful monitoring to preserve the Z-configuration .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

Analytical methods include:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%, as per standards in ).

- TGA/DSC to evaluate thermal stability and decomposition profiles.

- pH-dependent solubility studies in aqueous buffers (e.g., phosphate, acetate) to determine storage conditions. Stability under light and oxygen is critical; amber vials and inert atmospheres are recommended .

Advanced Research Questions

Q. How does the Z-configuration affect the compound’s biological activity compared to the E-isomer?

The Z-isomer’s spatial arrangement alters binding affinity to biological targets. For example, in zinc finger protein interactions (e.g., HIV-1 nucleocapsid), the Z-configuration may enhance π-π stacking with aromatic residues, disrupting viral replication. Computational docking studies (AutoDock Vina) and comparative IC₅₀ assays against E-isomers are essential to quantify stereospecific effects .

Q. What mechanistic insights explain the compound’s inhibitory effects on metalloenzymes?

The α,β-unsaturated carbonyl group acts as a Michael acceptor, covalently binding to cysteine residues in enzyme active sites (e.g., proteases, dehydrogenases). Chlorine substituents increase electrophilicity, accelerating adduct formation. Competitive inhibition assays (with/without thiol-containing inhibitors like glutathione) and LC-MS analysis of enzyme adducts validate this mechanism .

Q. How do solvent polarity and substituent positioning influence the compound’s spectroscopic properties?

Solvatochromic shifts in UV-Vis spectra (e.g., λₘₐₓ in ethanol vs. hexane) correlate with solvent polarity. TD-DFT calculations (B3LYP/6-31G*) predict absorption bands, while FT-IR identifies hydrogen-bonding interactions between the carboxylic acid and chlorophenyl groups. Positional isomerism (2,5- vs. 3,5-dichloro) alters conjugation length, detectable via NMR coupling constants (J = 15–16 Hz for trans-olefins) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

Frontier Molecular Orbital (FMO) theory calculates HOMO-LUMO gaps to identify reactive sites. Molecular dynamics simulations (Amber or GROMACS) model solvation effects, while QSAR models correlate substituent ClogP values with antibacterial activity. These methods guide functionalization (e.g., esterification) to modulate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.